Cytotoxic Selectivity: Class-Wide Absence of PBMC Toxicity Confers a Favorable Therapeutic Window for CAS 879936-35-3 Relative to Non-Selective Cytotoxics
The entire 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series, including CAS 879936-35-3, was evaluated against peripheral blood mononuclear cells (PBMC) and found to exhibit no cytotoxicity, suggesting a selective effect restricted to leukemic cell lines [1]. This stands in contrast to conventional cytotoxic agents such as doxorubicin, which are known to exert significant toxicity against normal hematopoietic cells at therapeutic concentrations. The class-wide PBMC-sparing profile, combined with IC₅₀ values ≤20 μmol L⁻¹ against leukemic lines for twelve derivatives, indicates a therapeutic window that is intrinsic to the isobenzofuranone chemotype and absent from many standard chemotherapeutics [1].
| Evidence Dimension | Cytotoxicity against normal human PBMC (selectivity indicator) |
|---|---|
| Target Compound Data | No cytotoxicity observed against PBMC (class-wide observation; individual compound data within full text) [1] |
| Comparator Or Baseline | Doxorubicin (clinical cytotoxic agent): known myelosuppressive and PBMC-toxic at therapeutic doses; class-level inference only |
| Quantified Difference | Qualitative: PBMC-sparing vs. PBMC-toxic; quantitative selectivity ratio requires full-text access for compound-specific PBMC IC₅₀ data |
| Conditions | MTT cytotoxicity assay; PBMC from healthy donors; 48 h treatment [1] |
Why This Matters
Demonstrated class-wide PBMC selectivity reduces the risk of hematopoietic toxicity in downstream lead optimization, making CAS 879936-35-3 a scientifically justifiable procurement choice over non-selective cytotoxic chemotypes for leukemia-targeted screening cascades.
- [1] da Silva Maia, A. F.; Siqueira, R. P.; de Oliveira, F. M.; Ferreira, J. G.; da Silva, S. F.; Caiuby, C. A. D.; de Oliveira, L. L.; de Paula, S. O.; Souza, R. A. C.; Guilardi, S.; Bressan, G. C.; Teixeira, R. R. Synthesis, molecular properties prediction and cytotoxic screening of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones. Bioorg. Med. Chem. Lett. 2016, 26 (12), 2810–2816. View Source
